molecular formula C7H8N2O4 B11909116 5-(Ethoxycarbonyl)-1H-imidazole-2-carboxylic acid

5-(Ethoxycarbonyl)-1H-imidazole-2-carboxylic acid

Cat. No.: B11909116
M. Wt: 184.15 g/mol
InChI Key: RXBKQHVUSIQCFP-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-1H-imidazole-2-carboxylic acid: is a heterocyclic organic compound that features an imidazole ring substituted with an ethoxycarbonyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-1H-imidazole-2-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2,5-dicarboxylic acid, while reduction may produce 5-(ethoxycarbonyl)-1H-imidazole-2-methanol.

Scientific Research Applications

5-(Ethoxycarbonyl)-1H-imidazole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-2-carboxylic acid: Lacks the ethoxycarbonyl group, making it less hydrophobic.

    5-Methyl-1H-imidazole-2-carboxylic acid: Contains a methyl group instead of an ethoxycarbonyl group, affecting its reactivity and solubility.

Uniqueness

5-(Ethoxycarbonyl)-1H-imidazole-2-carboxylic acid is unique due to the presence of both the ethoxycarbonyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

5-ethoxycarbonyl-1H-imidazole-2-carboxylic acid

InChI

InChI=1S/C7H8N2O4/c1-2-13-7(12)4-3-8-5(9-4)6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11)

InChI Key

RXBKQHVUSIQCFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N1)C(=O)O

Origin of Product

United States

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